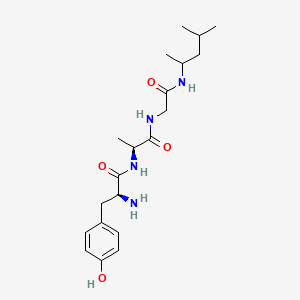![molecular formula C39H32ClF10N7O5S2 B12301189 N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenacapavir is a novel, first-in-class, multistage, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It has demonstrated significant antiviral activity and adequate pharmacokinetic exposure for up to six months after a single subcutaneous injection . Lenacapavir works by binding to the proteins that make up the outer layer of the HIV-1 virus (the capsid), interfering with different steps necessary for the virus to multiply .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenacapavir involves multiple steps, starting from key starting materials (KSMs) that are sourced from various suppliers. The proposed route of synthesis includes the preparation of the active pharmaceutical ingredient (API) through a series of chemical reactions, including condensation, cyclization, and purification steps . The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of lenacapavir involves scaling up the laboratory synthesis to a commercial scale. This includes optimizing the reaction conditions to maximize yield and purity while minimizing impurities. The process also involves stringent quality control measures to ensure the consistency and safety of the final product. Key starting materials are sourced from reliable suppliers, and the entire production process is monitored to comply with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lenacapavir undergoes various chemical reactions, including:
Oxidation: Lenacapavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Lenacapavir can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of lenacapavir include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of lenacapavir, which may have different pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Lenacapavir has a wide range of scientific research applications, including:
Chemistry: Lenacapavir is used as a model compound to study the chemical properties and reactivity of HIV-1 capsid inhibitors.
Biology: Lenacapavir is used in biological studies to understand the mechanisms of HIV-1 replication and to identify potential targets for antiviral therapy.
Medicine: Lenacapavir is being developed as a long-acting antiretroviral drug for the treatment and prevention of HIV-1 infection. .
Wirkmechanismus
Lenacapavir exerts its effects by binding directly to the interface between HIV-1 viral capsid protein subunits in capsid hexamers. This binding interferes with essential steps of viral replication, including capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly and release, production of capsid protein subunits, and capsid core formation . By disrupting these processes, lenacapavir effectively inhibits HIV-1 replication and prevents the virus from multiplying .
Vergleich Mit ähnlichen Verbindungen
Lenacapavir is unique among HIV-1 capsid inhibitors due to its long-acting formulation and high potency. Similar compounds include:
Cabotegravir: Another long-acting antiretroviral drug used for HIV-1 treatment and prevention.
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in combination with other antiretroviral drugs.
Dolutegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1 infection.
Compared to these compounds, lenacapavir offers the advantage of less frequent dosing (bi-annual subcutaneous injections) and a unique mechanism of action targeting the HIV-1 capsid .
Eigenschaften
IUPAC Name |
N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXUCLEHAUSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32ClF10N7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
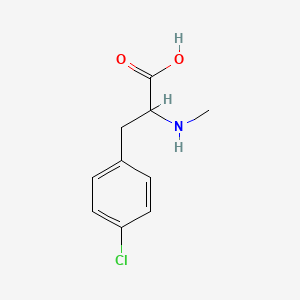
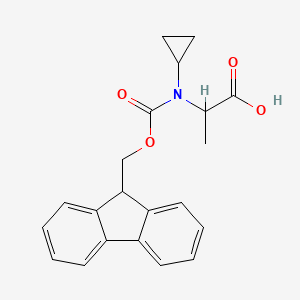

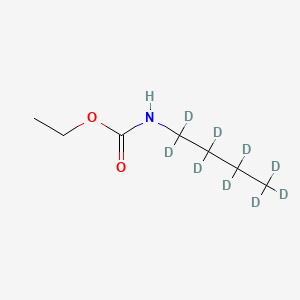
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
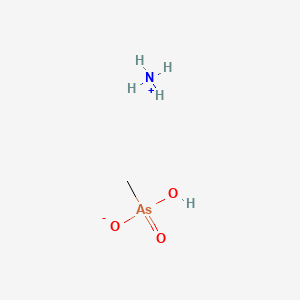
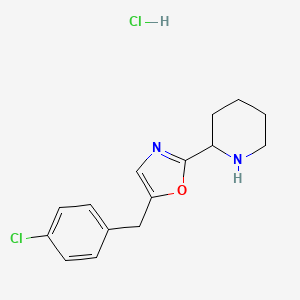
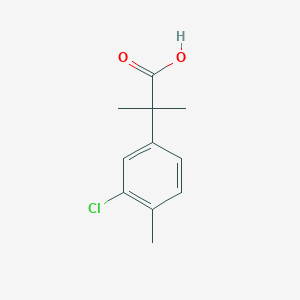
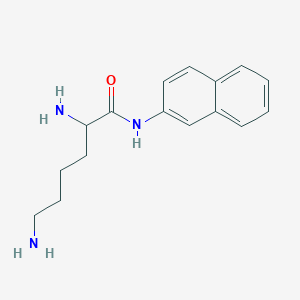
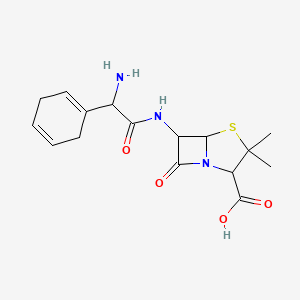

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
